Butyl vanillate

Description

Contextualization within Vanilloid Chemistry and Natural Products

Butyl vanillate (B8668496) is a member of the vanilloid family, a class of organic compounds characterized by the presence of a vanillyl group. wikipedia.org This functional group is central to the structure of numerous molecules, including vanillin (B372448), vanillic acid, and vanillyl alcohol. wikipedia.org Vanilloids are rooted in the chemistry of natural products. The parent compound, vanillin, is the primary chemical component of the extract of the vanilla bean and can also be derived from lignin (B12514952), a complex polymer found in wood. rsc.orgedwiserinternational.comcore.ac.uk Lignin from sources like wood and cashew nutshell liquid serves as a significant alternative source of monomeric phenolic compounds, including vanillyl alcohol, which can be oxidized to vanillic acid. rsc.org

While the precursors to butyl vanillate are readily found in nature, this compound itself is a synthetic compound, created through chemical reactions. flavscents.com It is formally the butyl ester of vanillic acid, which is also known as 4-hydroxy-3-methoxybenzoic acid. The synthesis typically involves the esterification of vanillic acid with butanol. rsc.org This places this compound at the intersection of natural product chemistry and synthetic organic chemistry, where a naturally derived scaffold is chemically modified to create a compound with specific properties and applications.

Historical Perspectives and Contemporary Research Trajectories

The historical context of this compound is linked to the broader history of vanillin and vanilloids. Vanillin was first isolated in the 19th century, with its synthesis from eugenol (B1671780) achieved in 1874 and later from lignin byproducts in the 1920s. edwiserinternational.comgoogle.com A significant milestone in vanilloid research was the discovery of capsaicin, the pungent compound in chili peppers, and the elucidation of its mechanism of action. wikipedia.org This led to the identification of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in 1997, a receptor activated by stimuli like heat, acids, and vanilloids such as capsaicin. nih.govmdpi.comoup.com The discovery of the TRPV1 receptor opened a vast field of pharmacological research into the function of vanilloids. wikipedia.org

Contemporary research has shifted towards sustainable chemistry, utilizing biomass-derived platform chemicals. Vanillic acid, obtained from the oxidation of lignin-derived vanillin or vanillyl alcohol, has emerged as a key building block for value-added products. rsc.org Current research trajectories focus on the efficient and green synthesis of vanillic acid esters, including this compound. rsc.org Researchers are exploring their applications as flavorants, in perfumery, and as precursors for functional materials like bio-based polyesters and plasticizers. rsc.org Furthermore, ongoing studies investigate the biological activities of vanilloid analogues, examining how structural modifications influence their interaction with biological targets like the TRPV1 channel. nih.gov

Scientific Significance of this compound and its Derivatives

The scientific significance of this compound lies in its utility as both a functional ingredient and a versatile chemical intermediate. It is recognized as an effective perfuming agent and is used in various consumer products. rsc.org

Beyond its direct use, this compound serves as a valuable starting material in synthetic chemistry. For instance, it is used to synthesize various vanillic diesters. rsc.org This is achieved by the esterification of the free phenolic hydroxyl group of this compound. These resulting diester compounds have been investigated as effective, bio-based plasticizers for polymers like poly(vinyl chloride). rsc.org

Furthermore, research has systematically evaluated the antioxidative properties of simple vanillic acid esters, including methyl, ethyl, and this compound, comparing them with known antioxidants across multiple assays. rsc.org The study of such derivatives is a dynamic area of research, with vanillin and its derivatives being explored for a range of biological activities, including antibacterial and antifungal properties. edwiserinternational.comresearchgate.net For example, a Schiff base derivative of vanillin, vanillyl butyl imine, has been synthesized and evaluated for its antioxidant and antimicrobial potential. edwiserinternational.comresearchgate.net

Scope and Objectives of Current Academic Inquiry on this compound

Current academic inquiry surrounding this compound and related compounds is multi-faceted, with several key objectives:

Sustainable Synthesis: A primary goal is the development of sustainable and environmentally friendly protocols for the production of vanillic acid and its esters from abundant biomass like lignin. rsc.org This involves optimizing reaction conditions using green oxidants and reusable catalysts to minimize waste. rsc.org

Exploration of Biological Activity: Researchers are actively investigating the biological properties of this compound and its derivatives. This includes systematic evaluation of their antioxidant capabilities and screening for antimicrobial activity against various bacteria and fungi. rsc.orgedwiserinternational.com

Structure-Activity Relationship (SAR) Studies: A significant area of research is dedicated to understanding how the chemical structure of vanilloids influences their biological function, particularly their interaction with the TRPV1 receptor. nih.gov Studies investigate how modifications to the vanillyl structure, such as changing the ester group, affect the compound's ability to act as an agonist or antagonist of the receptor, which could inform the development of novel therapeutic agents. nih.gov

Development of Novel Materials: Academic inquiry also focuses on utilizing vanillic acid and its esters, like this compound, as renewable building blocks for new polymers and materials. The synthesis of thermoplastic polyesters and plasticizers from vanillic acid derivatives represents a move toward more sustainable alternatives to petrochemical-based products. rsc.org

Data Tables

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | butyl 4-hydroxy-3-methoxybenzoate | nih.gov |

| CAS Number | 5348-74-3 | nist.gov |

| Molecular Formula | C₁₂H₁₆O₄ | nih.gov |

| Molecular Weight | 224.25 g/mol | nih.gov |

| Boiling Point | 343.00 to 344.00 °C @ 760.00 mm Hg (est) | flavscents.com |

| Solubility | Soluble in alcohol; Water solubility: 50.15 mg/L @ 25 °C (est) | flavscents.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetonitrile |

| Acetovanillon |

| Anandamide |

| Butanol |

| Butyl acetate |

| This compound |

| Capsaicin |

| Capsazepine |

| Catechol |

| Dimethylformamide (DMF) |

| Ethyl acetate |

| Ethyl vanillate |

| Eugenol |

| Guaiacol |

| Guethol |

| Homovanillic acid |

| Iso-amyl acetate |

| L-dopa |

| L-methyldopa |

| Methanol |

| Methyl benzoate |

| Methyl vanillate |

| N-arachidonoyl dopamine |

| N-oleoyl-dopamine |

| Nonivamide |

| Olvanil |

| Papaverine |

| p-Coumaryl alcohol |

| Phenol |

| Phenyl formate |

| Poly(vinyl chloride) |

| Resiniferatoxin (RTX) |

| Sinapyl alcohol |

| Trimethoprim |

| Vanillic acid |

| Vanillin |

| Vanillyl alcohol |

| Vanillyl butyl imine |

| Vanillylmandelic acid |

| Veratraldehyde |

| Veratrole |

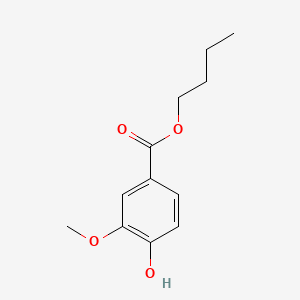

Structure

2D Structure

3D Structure

Properties

CAS No. |

5348-74-3 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

butyl 4-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C12H16O4/c1-3-4-7-16-12(14)9-5-6-10(13)11(8-9)15-2/h5-6,8,13H,3-4,7H2,1-2H3 |

InChI Key |

TUOSEEPBHUCCAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Butyl Vanillate

Chemical Synthesis Pathways of Butyl Vanillate (B8668496)

Conventional chemical synthesis remains a primary route for producing butyl vanillate, typically involving the esterification of vanillic acid with butanol. Research in this area is geared towards optimizing reaction conditions, exploring novel catalysts, and developing more environmentally benign processes.

The most common method for synthesizing this compound is the Fischer-Speier esterification of vanillic acid with n-butanol. This reaction is an acid-catalyzed process where the carboxylic acid and alcohol react in equilibrium to form the ester and water. To drive the reaction toward the product side and maximize the yield, an excess of one reactant, typically the alcohol, is used, and the water formed during the reaction is continuously removed.

Optimization of this process involves a systematic study of several parameters. Key variables include the molar ratio of vanillic acid to n-butanol, reaction temperature, and reaction time. Response surface methodology (RSM) is a common statistical tool used to optimize these parameters efficiently. For similar esterification reactions, such as the synthesis of butyl butyrate, optimal conditions were found to be a reactant mole ratio of 1:1.6 (acid to alcohol), a reaction time of 2.5 hours, and a temperature of 117°C, achieving a yield of 98.41%. researchgate.net For the synthesis of n-butyl levulinate, another biomass-derived ester, optimal conditions were determined to be a reaction time of 8 hours at 120°C. mdpi.com These studies highlight that while general principles apply, specific optimization is crucial for each ester to achieve high yields.

Table 1: Optimized Parameters for Esterification Reactions

| Ester Product | Reactants | Optimal Molar Ratio (Acid:Alcohol) | Optimal Temperature (°C) | Optimal Time (h) | Reported Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Butyl Butyrate | Butyric Acid, n-Butanol | 1:1.6 | 117 | 2.5 | 98.41 | researchgate.net |

| n-Butyl Levulinate | Levulinic Acid, n-Butanol | - | 120 | 8 | 77.6 | mdpi.com |

The choice of catalyst is critical in the esterification of vanillic acid. Traditionally, homogeneous mineral acids like sulfuric acid and hydrochloric acid have been used due to their high catalytic activity. chinakxjy.com However, their use is associated with problems such as corrosion, difficulty in separation from the product, and environmental concerns. researchgate.net

To overcome these drawbacks, research has shifted towards heterogeneous catalysts. Solid acid catalysts, such as sulfated tungstate, have been shown to be effective for similar etherification reactions, demonstrating green chemistry benefits. chemicalbook.com For the synthesis of poly(ethylene vanillate), various metal-based catalysts like titanium butoxide (TBT), titanium isopropoxide (TIS), and antimony trioxide (Sb2O3) have been investigated, with titanium-based catalysts showing higher conversion rates (80-85%) compared to antimony trioxide (73%) in the esterification step. researchgate.netmdpi.com Nanosized TiO2 particles have also proven to be efficient and stable solid acid catalysts for the esterification of levulinic acid, another biomass-derived acid. mdpi.com The use of ionic liquids, particularly those with Brønsted acidic functional groups, represents another promising alternative, offering high catalytic activity and the potential for reuse over multiple cycles without significant loss of activity. researchgate.net

The reaction conditions, particularly temperature, significantly influence the yield and selectivity. Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. For instance, in the synthesis of poly(ethylene vanillate), the initial esterification is typically conducted at around 200°C, followed by a polycondensation stage at temperatures up to 265°C under vacuum. researchgate.netmdpi.com

Modern synthetic chemistry emphasizes the development of sustainable and environmentally friendly methods. For vanillate and related compound synthesis, this includes solvent-free reactions, the use of renewable feedstocks, and energy-efficient techniques like microwave and ultrasound assistance. orientjchem.orgrsc.org

A key aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Catalytic processes using recyclable heterogeneous catalysts or biocatalysts are central to this approach. chinakxjy.comrsc.org For example, the use of deep eutectic solvents as green and sustainable reaction media has been explored for the oxidation of vanillyl alcohol to vanillic acid, a precursor for this compound. rsc.org These systems, combined with base metal catalysts like iron complexes, offer low environmental factors (E-factors), indicating minimal waste generation. rsc.org Furthermore, solvent-free synthesis of renewable aromatic monomers from vanillin (B372448) has been successfully demonstrated, highlighting a path towards more sustainable polymer chemistry. rsc.org

Biocatalytic and Biotechnological Routes to Vanillate Esters

Biocatalysis and biotechnology offer highly selective and environmentally benign alternatives to traditional chemical synthesis for producing vanillate esters. These methods utilize enzymes or whole microorganisms to perform the desired chemical transformations under mild conditions.

Enzymatic synthesis, particularly using lipases, is a well-established green alternative for ester production. Lipases (EC 3.1.1.3) are highly efficient biocatalysts for esterification reactions and can function in non-aqueous or solvent-free systems. nih.govscispace.com Immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme RM IM (from Rhizomucor miehei), are widely used because they can be easily recovered and reused, which improves the process economics. scispace.comcsic.es

The synthesis of butyl ferulate, a structurally related ester, has been successfully achieved using immobilized lipase (B570770) in dimethylsulfoxide (DMSO), with optimized conditions yielding significant product formation. scirp.org In solvent-free systems for producing butyl acetate, immobilized Rhizopus oryzae lipase achieved a 60% conversion yield, which increased to 80% in the presence of heptane. nih.gov The optimization of enzymatic esterification involves studying parameters like enzyme concentration, temperature, substrate molar ratio, and the effect of water removal, often using molecular sieves to shift the equilibrium towards ester formation. scirp.org

Table 2: Comparison of Biocatalysts in Ester Synthesis

| Enzyme Source | Ester Product | System Type | Key Findings | Reference |

|---|---|---|---|---|

| Rhizomucor miehei (Lipozyme RMIM) | Butyl Acetate | Solvent-free | >78% yield at optimized conditions (18h, 37°C, 25% w/w enzyme). | scispace.com |

| Rhizopus oryzae (immobilized) | Butyl Acetate | Solvent-free / Heptane | 60% yield in solvent-free system; 80% yield in heptane. | nih.gov |

| Steapsin (immobilized on silica) | Butyl Ferulate | DMSO | 74 mM yield with molecular sieves to remove water. | scirp.org |

| Candida antarctica (Novozym 435) | Butyl Esters from PFAD | Solvent-free | >90% conversion with low biocatalyst loading (<2.0%). | csic.es |

Biotechnological production of the precursor, vanillic acid, is a significant area of research. Vanillic acid can be produced via microbial fermentation from renewable resources like ferulic acid, which is abundant in agro-industrial residues such as rice bran and coir pith. google.comresearchgate.net

Several microorganisms, including fungi like Aspergillus niger and Phanerochaete chrysosporium, and bacteria such as Streptomyces setonii and Pseudomonas fluorescens, are capable of converting ferulic acid into vanillic acid and subsequently into vanillin. google.comresearchgate.netnih.gov In a two-step process, A. niger can convert ferulic acid to vanillic acid with a molar yield of up to 82-88%, which can then be converted to vanillin by other microorganisms like Pycnoporus cinnabarinus. google.comencyclopedia.pubgoogle.com

Metabolic engineering and synthetic biology are being used to create engineered microbial strains, often in chassis organisms like Escherichia coli, to improve the efficiency and yield of these bioconversions. encyclopedia.pubnih.gov By expressing genes from different organisms, such as feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/lyase (ech) from Pseudomonas, researchers can construct novel biosynthetic pathways for the production of vanillin and its precursor, vanillic acid, from ferulic acid. nih.gov These engineered pathways offer a promising route for the sustainable production of the necessary building blocks for this compound synthesis. encyclopedia.pub

Immobilized Biocatalyst Systems for Enhanced Production

The production of this compound through biocatalysis represents a green and efficient alternative to traditional chemical synthesis. The use of immobilized enzymes, particularly lipases, is central to this approach, offering enhanced stability, reusability, and process efficiency.

Lipases are highly effective in catalyzing the esterification of vanillic acid with butanol to form this compound. When these enzymes are immobilized on solid supports, their industrial applicability increases significantly. For instance, lipases have been successfully immobilized on various materials, including macroporous resins and magnetic nanoparticles. These systems facilitate easy separation of the biocatalyst from the reaction medium, allowing for continuous operation and reducing downstream processing costs.

Research has demonstrated that the choice of support material and immobilization technique critically influences the catalytic activity and stability of the enzyme. The optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme concentration is crucial for maximizing the yield of this compound. These biocatalytic methods not only provide high conversion rates but also align with the principles of green chemistry by operating under mild conditions and minimizing waste.

Advanced Analytical Methodologies for Butyl Vanillate Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, allowing for the effective separation of components from a mixture. For butyl vanillate (B8668496), several chromatographic methods are particularly well-suited for its analysis.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile or thermally labile compounds like butyl vanillate. sdu.edu.tr Its sensitivity and adaptability for quantitative analysis make it an invaluable tool. sdu.edu.tr In HPLC, a liquid sample is passed through a column packed with a stationary phase. The separation of components is based on their differential interactions with the stationary and mobile phases. sdu.edu.tr

For the detection of this compound, Ultraviolet (UV) and Diode Array Detectors (DAD) are commonly employed. sdu.edu.traurora-universities.eu A DAD, also known as a Photo Diode Array (PDA), measures the absorbance of light across a wide range of UV-visible wavelengths simultaneously (typically 190 to 900 nm). scioninstruments.com This provides a complete absorption spectrum for each eluting compound, which aids in both identification and purity assessment. scioninstruments.com HPLC-DAD is frequently used for the quantification of components in various products, including those in the food and pharmaceutical industries. measurlabs.com The technique separates semi-volatile and non-volatile substances, making it suitable for a range of applications in chemistry and biology. aurora-universities.eu

Table 1: HPLC System Components

| Component | Function |

| Pump | Propels the mobile phase through the column at high pressure. sdu.edu.tr |

| Injector | Introduces the sample into the mobile phase stream. sdu.edu.tr |

| Column | Contains the stationary phase where separation occurs. sdu.edu.tr |

| Column Oven | Maintains a constant temperature for reproducible separations. sdu.edu.tr |

| Detector (UV/DAD) | Measures the absorbance of the eluting components. sdu.edu.trscioninstruments.com |

| Data System | Records and processes the detector signal to generate a chromatogram. sdu.edu.tr |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. 6-napse.com In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. 6-napse.com Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

Flame Ionization Detection (FID) is a common detector used in GC. It is highly sensitive to organic compounds containing carbon-hydrogen bonds. While GC-FID is excellent for quantification, it provides limited information for the identification of unknown compounds. gcms.czgcms.cz

For definitive identification, GC is often coupled with Mass Spectrometry (MS). 6-napse.com GC-MS separates the components in the GC column, and then the MS detector fragments each component into ions and sorts them based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. 6-napse.comlabioscientific.com This mass spectrum acts as a "fingerprint," allowing for the confident identification of this compound, even in complex mixtures. gcms.cz This combination is particularly useful for identifying unknown substances or impurities. 6-napse.com

Table 2: Comparison of GC Detectors for this compound Analysis

| Detector | Principle | Advantages | Limitations |

| FID | Measures the ions produced when organic compounds are burned in a hydrogen flame. | High sensitivity for hydrocarbons, robust, and has a wide linear range. | Destructive to the sample, provides limited structural information. gcms.czgcms.cz |

| MS | Fragments molecules and separates the resulting ions based on their mass-to-charge ratio. 6-napse.com | Provides detailed structural information for definitive identification, high specificity. 6-napse.com | Can be more complex and expensive than FID. |

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller stationary phase particles (typically less than 2 μm) in the column. measurlabs.com This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. measurlabs.com

When coupled with tandem mass spectrometry (MS/MS), UPLC becomes an exceptionally powerful tool for trace-level quantification and confirmation. mdpi.com In a UPLC-MS/MS system, the analyte is first separated by the UPLC system and then introduced into the mass spectrometer. The first mass spectrometer selects the ion corresponding to this compound, which is then fragmented. The second mass spectrometer analyzes these fragments, providing a high degree of certainty in both identification and quantification. nih.gov This technique, often utilizing multiple reaction monitoring (MRM), is highly sensitive and selective, making it ideal for analyzing complex samples. mdpi.com UPLC-MS/MS has been successfully applied to the analysis of various compounds in diverse matrices, demonstrating its robustness and reliability. mdpi.comnih.govresearchgate.net

Table 3: Key Parameters in UPLC-MS/MS Analysis

| Parameter | Description |

| Mobile Phase | A solvent system, often a gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile), used to elute the analyte. mdpi.commdpi.com |

| Column | Typically a reversed-phase column (e.g., C18) with small particle size for high efficiency. mdpi.commdpi.com |

| Ionization Source | Electrospray ionization (ESI) is commonly used to generate ions from the eluting compounds. mdpi.com |

| Scan Mode | Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis. mdpi.com |

Spectroscopic and Electrochemical Characterization Methods

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound. These techniques are essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. researchgate.net It is based on the interaction of atomic nuclei with an external magnetic field. mdpi.com For this compound, ¹H NMR and ¹³C NMR are the most informative experiments.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete connectivity of the molecule, confirming the ester linkage and the substitution pattern on the aromatic ring. acs.orgcore.ac.uk NMR is considered a primary method of measurement due to its high reproducibility and quantitative nature. mdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. eag.com It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. eag.commdpi.com

The FT-IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. For example, the presence of a strong carbonyl (C=O) stretching vibration is indicative of the ester group. Other key absorbances would include those for the O-H stretch of the phenolic hydroxyl group, C-O stretching, C-H stretching of the alkyl and aromatic groups, and the characteristic peaks of the benzene (B151609) ring. f1000research.comresearchgate.net This "fingerprint" spectrum is unique to the compound and can be used for its identification. eag.com

Table 4: Expected FT-IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch | 3500-3200 (broad) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Ester C=O | Stretch | 1750-1735 |

| Aromatic C=C | Stretch | 1600 and 1475 |

| C-O | Stretch | 1300-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical substance. technologynetworks.com This method allows for the quantitative determination of compounds that absorb light in these regions. amhsr.org The principle behind quantitative analysis using UV-Vis spectroscopy is the Beer-Lambert Law, which states that for a single wavelength, the absorbance of a sample is directly proportional to the concentration of the absorbing species and the path length of the light through the sample. libretexts.orgupi.edu

The application of UV-Vis spectroscopy for the quantitative analysis of this compound relies on the presence of chromophores—parts of the molecule that absorb light—in its structure. The vanillate group, containing a benzene ring and carbonyl group, provides the necessary chromophore for UV absorption. For quantitative analysis, a calibration curve is first established by measuring the absorbance of several standard solutions of known this compound concentrations. libretexts.org The absorbance is measured at the wavelength of maximum absorbance (λmax), as this provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. technologynetworks.com Once the calibration curve is prepared, the concentration of this compound in an unknown sample can be determined by measuring its absorbance and interpolating the value from the curve. upi.edu

Instrumentation for UV-Vis spectroscopy typically includes a light source (such as deuterium (B1214612) and tungsten lamps), a means of wavelength selection like a monochromator, a sample holder (cuvette), and a detector. libretexts.org To ensure accuracy, a reference cell containing the same solvent used to dissolve the sample is used to zero the instrument. libretexts.org While direct UV-Vis analysis is a simple and rapid method, it can be combined with separation techniques like High-Performance Liquid Chromatography (HPLC), which uses a UV detector to provide enhanced specificity for quantifying analytes in complex mixtures. mdpi.com

Electrochemical Methods (e.g., Cyclic Voltammetry, Differential Pulse Stripping Voltammetry)

Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of electroactive compounds like this compound. These techniques measure the current response of an analyte to a varying applied potential. zensorrd.com

Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of a substance. zensorrd.com In CV, the potential at a working electrode is scanned linearly in a forward direction and then reversed back to the initial potential, forming a triangular waveform. zensorrd.combrown.edu The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the electrochemical processes. Studies on vanillin (B372448), a closely related compound, have shown that it undergoes an irreversible oxidation process at electrode surfaces. researchgate.net This suggests that the electrochemical behavior of this compound would also be characterized by an irreversible oxidation peak, likely involving the phenolic hydroxyl group. CV can be used to determine the oxidation potential of this compound and to study the mechanism of its electrode reaction, which is often found to be adsorption-controlled for similar compounds. researchgate.net

Differential Pulse Voltammetry (DPV) is a more sensitive technique used for quantitative analysis. ijpsonline.com DPV combines a linear potential sweep with small, fixed-amplitude pulses. zensorrd.com The current is measured twice: once just before the pulse and again at the end of the pulse. The difference between these two current measurements is then plotted against the potential. zensorrd.com This method effectively discriminates against the background charging current, resulting in sharper peaks, lower detection limits, and improved resolution compared to CV. ijpsonline.com For quantitative purposes, the peak current in DPV is directly proportional to the concentration of the analyte. By optimizing parameters such as pH, pulse amplitude, and scan rate, DPV can be developed into a validated method for determining trace amounts of this compound in various samples. researchgate.net

Method Validation Parameters in Analytical Research (e.g., Accuracy, Precision, Specificity, Linearity, Limit of Detection)

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. globalresearchonline.net It is a critical component of quality assurance in analytical science. The key parameters for validation are defined by international guidelines. europa.eu

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. europa.eujfda-online.com A method's specificity ensures that the signal measured is only from the analyte of interest. jfda-online.com

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. jfda-online.com It is typically evaluated by analyzing a series of standards at different concentrations, usually a minimum of five. jfda-online.com The data is often assessed by plotting the response versus concentration and determining the correlation coefficient (R²) of the resulting regression line. ptfarm.pl

Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. europa.euptfarm.pl Accuracy should be assessed at a minimum of three concentration levels over the specified range, with multiple replicates. europa.eu

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. globalresearchonline.net

Intermediate Precision: Expresses the variations within a single laboratory, such as on different days, with different analysts, or on different equipment. globalresearchonline.net

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. globalresearchonline.netLimit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net The LOQ is often determined as the concentration that provides a signal-to-noise ratio of 10:1. globalresearchonline.net

The table below summarizes the core validation parameters.

| Parameter | Description | Common Acceptance Criteria |

| Specificity | Ability to measure the analyte in the presence of interferences. europa.eujfda-online.com | The method should show no significant interference at the retention time or signal position of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. jfda-online.com | Correlation coefficient (R²) ≥ 0.99 (varies by application). |

| Accuracy | The closeness of the test results to the true value, often expressed as percent recovery. europa.eu | Recovery is typically expected to be within 98-102% or 95-105%, depending on the analyte concentration. |

| Precision | The closeness of agreement among a series of measurements, expressed as Relative Standard Deviation (%RSD). globalresearchonline.net | %RSD for repeatability and intermediate precision is often required to be ≤ 2%. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. globalresearchonline.net | Often calculated based on a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. globalresearchonline.net | Often calculated based on a signal-to-noise ratio of 10:1. globalresearchonline.net |

Applications in Advanced Materials Science and Specific Scientific Domains

Utilization as Plasticizers in Polymer Science

The search for sustainable and effective alternatives to traditional phthalate-based plasticizers has led researchers to investigate bio-based compounds like Butyl vanillate (B8668496). google.com Its derivation from vanillic acid, which can be sourced from lignin (B12514952), makes it an attractive option for reducing dependence on petrochemicals. google.comborregaard.com The inherent polarity of its molecular structure suggests good compatibility with polar polymers such as poly(vinyl chloride) (PVC). google.com

Synthesis and Evaluation of Vanillate Ester Plasticizers

The synthesis of vanillate esters, including Butyl vanillate, is a subject of ongoing research for the development of environmentally friendly plasticizers. google.com The general process involves the esterification of vanillic acid, a bio-based raw material, with an alcohol—in this case, n-butanol—to yield the corresponding ester. google.com A further step of acylation can also be performed to modify the molecular structure and optimize its plasticizing effect. google.com

Research and evaluation of these vanillate esters focus on their performance as plasticizers for polymer resins, most notably PVC. google.comacs.org Studies indicate that vanillic acid esters are colorless, oily substances with moderate viscosity that exhibit good compatibility with PVC resin. google.com Their performance is often benchmarked against conventional plasticizers like dioctyl phthalate (B1215562) (DOP). acs.org Evaluations typically assess key performance indicators such as mechanical properties, thermal stability, and migration resistance. google.com

Table 1: Comparative Properties of Vanillate Ester Plasticized PVC vs. DOP Plasticized PVC

| Property | Finding | Source |

|---|---|---|

| Flexibility & Stretchability | PVC blends with vanillate esters show flexibility and stretchability comparable to or better than PVC with DOP. | acs.org |

| Elongation at Break | PVC plasticized with a specific vanillate ester (VA4-C1) showed a 55% higher elongation at break than PVC/DOP. PVC plasticized with this compound derivatives also shows significantly higher elongation at break compared to pure PVC and DOP-plasticized PVC. | google.comacs.org |

| Thermal Stability | Thermal stability of PVC/vanillate ester blends improves as the length of the ester's alkyl chain increases. | acs.org |

| Migration Resistance (Leaching) | Leaching in n-hexane increases with a longer alkyl chain due to increased nonpolarity. However, vanillate plasticizers have been noted for good migration resistance overall. | google.comacs.org |

| Glass Transition Temperature (Tg) | Vanillate esters demonstrate a plasticizing performance in reducing Tg that is comparable to or better than DOP. | acs.org |

Compatibility and Mechanical Property Enhancement in Polymer Matrices

The compatibility of a plasticizer with a polymer matrix is crucial for its effectiveness. nih.gov A compatible plasticizer can integrate between polymer chains, reducing intermolecular forces and increasing molecular mobility, which imparts flexibility. nih.govacs.org The molecular structure of vanillic acid, containing a polar benzene (B151609) ring, is key to the good compatibility observed between vanillate esters and PVC resin. google.com This miscibility ensures that the plasticizer does not phase-separate at high concentrations, leading to a stable and homogenous material. acs.org

The integration of this compound and other vanillate esters into polymer matrices leads to significant enhancement of mechanical properties. A primary benefit is a dramatic improvement in the tensile properties of PVC. google.com Research demonstrates that PVC samples plasticized with vanillate esters exhibit a much greater elongation at break compared to both pure PVC and PVC plasticized with the commercial standard DOP. google.com This indicates a substantial increase in the material's flexibility and toughness. While traditional plasticizers often achieve flexibility at the cost of tensile strength, studies on some bio-based plasticizers show it is possible to improve elongation at break without a significant compromise in strength. nih.gov The use of vanillate esters as plasticizers can thus produce PVC products with superior mechanical characteristics, including good heat stability and resistance to migration. google.com

Role in Flavor and Fragrance Research and Formulation

Beyond materials science, the molecular properties of this compound make it a subject of interest in sensory science. Its lineage from vanillin (B372448), a primary component of vanilla's aroma, underpins its application in this field.

Research on Sensory Attributes and Olfactory Profiles

Research into the sensory attributes of aroma compounds often involves gas chromatography-olfactometry (GC-O) to separate and characterize individual volatile components in complex mixtures. massey.ac.nz While extensive specific research on this compound's isolated olfactory profile is limited, its characteristics can be understood in the context of related vanillin derivatives like methyl vanillate and ethyl vanillate. mdpi.com These compounds are known contributors to vanilla, sweet, spicy, and woody aromas in products such as wine. mdpi.comoeno-one.eu Sensory research confirms that Bacillus-assisted curing of vanilla beans can increase the production of vanillin, the precursor to vanillic acid and its esters, without generating undesirable sensory attributes. nih.gov The study of such esters is crucial for understanding how different molecules contribute to a final, complex aroma profile. mdpi.com

Integration into Cosmetic and Toiletry Formulations for Research Purposes

In the field of cosmetics and personal care, there is a growing interest in using bio-based and nature-derived compounds. medcraveonline.com Simple esters of vanillic acid, specifically including this compound, have been identified as effective perfuming agents. rsc.org This has led to their use in the research and development of various consumer products, such as deodorants, room deodorizers, skin and hair care products, and other toiletries. rsc.org The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), is essential for quality control in these formulations, allowing for the precise determination of the concentration of active ingredients like vanillyl ether derivatives in complex cosmetic matrices. researchgate.netmdpi.com The integration of compounds like this compound aligns with the industry trend of exploring bio-based ingredients for fragrance applications. medcraveonline.comrsc.org

Potential for Integration in Biorefining and Bio-based Product Development

The production and use of this compound are intrinsically linked to the concepts of biorefining and the development of a sustainable bio-economy. ieabioenergy.com A biorefinery aims to convert biomass into a spectrum of products, from low-value biofuels to high-value chemicals, thereby maximizing the use of renewable resources and improving economic feasibility. ieabioenergy.comresearchgate.net

Vanillic acid, the direct precursor to this compound, is considered a key bio-based building block or platform chemical. rsc.org It can be produced from the oxidation of vanillin, which itself is manufactured from lignin, a complex polymer that is an abundant byproduct of the pulp and paper industry and lignocellulosic biorefineries. borregaard.comrsc.org The ability to convert this low-cost, renewable side-stream into valuable chemicals like vanillic acid is a prime example of valorization within an integrated biorefinery. rsc.orgmdpi.com

The development of products like this compound represents a further step in the value chain, transforming a platform chemical into a functional product with specific applications, such as a bio-plasticizer. google.com This strategy provides a sustainable alternative to petrochemicals, contributes to a circular economy, and stimulates the expansion of the biorefining industry by creating new markets for bio-based products. google.comresearchgate.net The functional groups on the vanillin molecule act as "handles" for chemical reactions, allowing it to be a versatile starting point for various polymers and resins, showcasing the advantage of using functionalized bio-based molecules over fossil-based ones. borregaard.com

Computational and Theoretical Studies of Butyl Vanillate and Analogs

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the molecular structure and electronic characteristics of butyl vanillate (B8668496). DFT methods are employed to find the optimized geometric configuration of the molecule by locating the global minimum on its potential energy surface. bsu.by This process yields precise information about bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. aun.edu.eg

Once the optimized structure is obtained, a wealth of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aun.edu.eg The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps are invaluable for identifying the regions that are rich or poor in electrons, thereby predicting sites susceptible to electrophilic and nucleophilic attack and highlighting areas involved in intermolecular interactions like hydrogen bonding. researchgate.net Global chemical reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity can also be derived from the FMO energies, providing a quantitative measure of the molecule's reactivity. aun.edu.eg

Table 1: Representative Theoretical Parameters for Butyl Vanillate from DFT Calculations

| Parameter | Description | Typical Calculated Value (Example) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -9.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 0.36 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. researchgate.net | 9.86 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 D |

| Chemical Hardness (η) | Resistance to change in electron configuration; calculated from HOMO and LUMO energies. aun.edu.eg | 4.93 eV |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. aun.edu.eg | 4.57 eV |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time in a realistic environment. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. mdpi.com

For this compound, MD simulations are crucial for performing conformational analysis. The butyl chain and the rotatable bonds connected to the benzene (B151609) ring allow the molecule to adopt various shapes or conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. nih.gov This is achieved by tracking metrics such as the radius of gyration, which measures the molecule's compactness, and analyzing the evolution of dihedral angles over the simulation time. mdpi.com

MD is also used to study the interactions between this compound and its surroundings, such as solvent molecules or a biological receptor. For instance, simulations in explicit water can reveal how water molecules arrange around the solute and form hydrogen bonds, which can be quantified using radial distribution functions (RDFs). nih.gov When studying interactions with a protein or enzyme, MD can predict the stability of the binding pose, the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces) involved, and the conformational changes that may occur in both the ligand and the receptor upon binding. mdpi.com

Computational Fluid Dynamics (CFD) in Process Design and Optimization

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems involving fluid flows. nih.gov In the context of this compound, CFD is not used to study the molecule itself but rather the industrial-scale processes involved in its synthesis, purification, and formulation. It is a powerful tool for process design and optimization, allowing engineers to simulate fluid dynamics, heat transfer, and mass transfer within equipment like reactors, mixers, and separation columns. aalto.fiesteco.com

By creating a virtual model of a chemical reactor, CFD simulations can predict flow patterns, temperature distribution, and concentration gradients during the synthesis of this compound. This information is critical for:

Improving Mixing Efficiency: Ensuring that reactants are mixed thoroughly to maximize reaction rates and product yield.

Enhancing Heat Transfer: Optimizing heating or cooling systems to maintain the desired reaction temperature and prevent hotspots that could lead to side reactions or product degradation.

Optimizing Reactor Geometry: Testing different reactor designs and baffle configurations virtually to find the most efficient and cost-effective setup before physical construction. ercoftac.org

The coupling of CFD with optimization algorithms allows for an automated and systematic exploration of various design parameters to achieve specific objectives, such as maximizing yield or minimizing energy consumption. esteco.comresearchgate.net This approach accelerates the design cycle and leads to more robust and efficient chemical processes.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate a molecule's chemical structure with its biological activity or a specific physicochemical property. collaborativedrug.com These models are fundamental in medicinal chemistry and materials science for predicting the properties of new compounds. oncodesign-services.com

In the context of this compound and its analogs, an SAR study involves systematically modifying the structure—for example, by changing the length of the alkyl chain (e.g., from butyl to ethyl or hexyl), altering the substituents on the phenyl ring, or modifying the ester group—and correlating these structural changes with a measured activity (e.g., antioxidant capacity, antimicrobial effect).

QSAR models take this a step further by building a mathematical equation that links the activity to quantitative structural descriptors. researchgate.net These descriptors can include:

Electronic Properties: Such as atomic charges, dipole moment, or HOMO/LUMO energies calculated using quantum chemical methods (as described in section 6.1). researchgate.net

Steric Properties: Like molecular volume or surface area.

Hydrophobic Properties: Such as the partition coefficient (logP).

Once a statistically robust QSAR model is developed and validated, it can be used for predictive analytics. taylorandfrancis.com Researchers can design new virtual analogs of this compound and use the model to predict their activity before committing resources to their synthesis and experimental testing. This predictive capability significantly accelerates the discovery of lead compounds with improved potency, selectivity, or other desired properties. oncodesign-services.com

Future Research Directions and Translational Perspectives

Identification of Underexplored Biological Activities and Mechanisms

While butyl vanillate (B8668496) is recognized for its role as a perfuming agent, ongoing research seeks to uncover its full range of biological activities. rsc.org Scientists are exploring its potential beyond its current applications, investigating novel therapeutic properties and the molecular mechanisms that underpin them. A key area of interest is its potential as an anti-allergic agent. Studies have shown that among various vanillic acid ester derivatives, the one with a C4 straight alkyl chain, which is butyl vanillate, demonstrates significant inhibitory activity against antigen-mediated degranulation. nih.gov This suggests a potential role in modulating allergic responses.

Furthermore, the structural similarities of this compound to other biologically active vanilloid compounds suggest a broader pharmacological potential. For instance, vanillyl butyl ether, a structurally related compound, is known to interact with transient receptor potential (TRP) channels, specifically TRPV1 and TRPM8, which are involved in sensory perception like warmth and coolness. medchemexpress.comnih.gov This interaction suggests that this compound and its derivatives could be explored for their effects on these and other cellular signaling pathways. The exploration of its antioxidant properties also continues, with studies comparing its efficacy to other known antioxidants. rsc.org

Development of Novel this compound Derivatives for Enhanced Bioactivity

To amplify the biological effects of this compound, researchers are actively synthesizing and evaluating novel derivatives. The goal is to enhance its bioactivity through strategic chemical modifications. This involves altering the core structure to improve its interaction with biological targets.

One approach involves creating Schiff base derivatives. For example, the synthesis of vanillyl butyl imine, a new ketimine, has been explored to assess its antioxidant, antibacterial, and antifungal properties. journalspress.comresearchgate.netresearchgate.netresearchgate.net Such studies are crucial for establishing structure-activity relationships (SAR), which help in designing more potent and specific molecules. journalspress.comresearchgate.netresearchgate.net The synthesis of various vanillin (B372448) derivatives, including Mannich bases and chalcones, has also been a focus, with the aim of developing compounds with a wide range of pharmacological applications such as anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netdovepress.com

Research on vanillic acid ester analogs has revealed that the presence of a butyl ester moiety directly connected to a benzene (B151609) ring with at least one hydroxyl group is crucial for potent degranulation inhibitory activity. nih.gov This finding provides a clear direction for the design of new anti-allergic compounds based on the this compound scaffold.

Advancements in Sustainable Synthesis and Production Technologies

The increasing demand for natural and sustainable ingredients in various industries is driving innovation in the production of this compound. markwideresearch.com Green chemistry principles are being applied to develop more environmentally friendly and efficient synthesis methods.

One promising area is the use of biocatalysis and enzymatic synthesis. These methods offer a sustainable alternative to traditional chemical synthesis, which often relies on harsh conditions and potentially toxic reagents. mdpi.com Research into the biotechnological production of vanillin, the precursor to this compound, is rapidly advancing. mdpi.com This includes the use of microorganisms to convert renewable feedstocks like lignin (B12514952), ferulic acid, and glucose into vanillin. mdpi.commdpi.com

Additionally, efforts are being made to develop sustainable oxidation processes for converting vanillyl alcohol to vanillic acid, a key intermediate in this compound synthesis. rsc.org These methods utilize green oxidants like hydrogen peroxide and are performed in sustainable reaction media such as deep eutectic solvents, which can be recycled. rsc.org The development of solvent-free synthesis methods, such as the proline-mediated Knoevenagel condensation in ethanol, further contributes to the green production of related compounds. mdpi.com

Integration in Multi-Component Systems for Synergistic Effects

The potential of this compound to work in synergy with other compounds is a growing area of research. By combining this compound or its parent compound, vanillin, with other active ingredients, it may be possible to achieve enhanced therapeutic effects or improved product performance.

Studies have explored the synergistic effects of vanillin with various compounds, including other phenolics and carboxylic acids. For example, combinations of vanillin with 4-hydroxybenzoic acid have shown a significant synergistic increase in antioxidant capacity. nih.gov In the context of antimicrobial activity, vanillin has been shown to work synergistically with some antibiotics, which could be vital in addressing antibiotic resistance. mdpi.com

In the field of materials science, the incorporation of vanillin derivatives into polymer systems is being investigated. For example, a bio-based waterborne poly(vanillin-butyl acrylate)/MXene coating for leather has been developed, demonstrating enhanced antibacterial properties and warmth retention. eurekalert.org Similarly, a sustainable water-borne miniemulsion using double bond modified vanillin and eugenol (B1671780) copolymerized with butyl acrylate (B77674) has been created as a green alternative to petroleum-based emulsions. rsc.org These examples highlight the potential for integrating vanillin-based compounds into multi-component systems to achieve improved functionality.

Application in Advanced Analytical Sensor Development

The accurate and sensitive detection of vanillin and its derivatives is crucial for quality control in the food, cosmetic, and pharmaceutical industries. nih.gov Consequently, there is a growing interest in developing advanced analytical sensors for this purpose.

Electrochemical sensors have emerged as a promising technology due to their potential for rapid, cost-effective, and sensitive analysis. bohrium.comresearchgate.net Researchers are fabricating sensors using various nanomaterials to enhance their performance. For instance, a sensor based on an iron oxide/graphene nanocomposite has been developed for the sensitive electrochemical monitoring of vanillin. bohrium.com Another approach involves the use of a carbon paste electrode modified with NiO-decorated single-wall carbon nanotubes and an ionic liquid for the detection of vanillin at nanomolar levels. mdpi.com

Furthermore, a nanosensor utilizing a graphene nanoribbon–cobalt ferrite (B1171679) nanocomposite and 1-methyl-3-butylimidazolium bromide has been designed for the selective detection of vanillin in food samples. bohrium.com Genetically encoded biosensors are also being developed to aid in metabolic engineering for vanillin production, allowing for high-throughput screening of metabolite concentrations. biorxiv.org These advancements in sensor technology are crucial for ensuring the quality and safety of products containing this compound and its precursors.

Exploration in Non-Traditional Scientific and Engineering Fields

Beyond its traditional uses in flavors and fragrances, the unique properties of this compound and its parent compound, vanillin, are being explored in a variety of non-traditional scientific and engineering fields.

In materials science, vanillin is being utilized as a renewable monomer for the synthesis of high-performance bio-based polymers. engineering.org.cn Its rigid structure and reactive functional groups make it a valuable building block for creating sustainable alternatives to petroleum-based plastics. rsc.orgengineering.org.cn For example, vanillic acid has been used to synthesize thermoplastic polyesters with good thermal stability. rsc.org

The warming sensation produced by the related compound, vanillyl butyl ether, has led to its use in "sensory-enhanced cosmetics" and personal care products. markwideresearch.comfinechemical.net This property is being leveraged in products designed to improve blood circulation and enhance the absorption of other active ingredients. finechemical.net The development of bio-based coatings for leather incorporating vanillin derivatives also demonstrates the expansion of its application into new industrial domains. eurekalert.org

Challenges and Opportunities in this compound Research

The future of this compound research is filled with both challenges and opportunities. While significant progress has been made, several hurdles need to be overcome to fully realize its potential.

Challenges:

Regulatory Constraints: The use of synthetic fragrance ingredients can be subject to regulatory constraints and safety concerns, which may impact market growth. markwideresearch.com

Production Costs: Fluctuating prices of raw materials and the cost of developing and scaling up sustainable synthesis technologies can be a significant challenge. markwideresearch.com

Competition: this compound faces competition from a wide range of alternative fragrance and flavoring ingredients, both natural and synthetic. markwideresearch.com

Bioavailability: The low bioavailability of vanillin and its derivatives can limit their therapeutic applications, necessitating further research into delivery systems. mdpi.com

Toxicity of Intermediates: In biotechnological production pathways, the cytotoxicity of reaction products and intermediates can be a challenge. mdpi.com

Opportunities:

Growing Demand for Natural and Sustainable Products: There is a strong consumer preference for natural and sustainable ingredients, which presents a major opportunity for bio-based this compound. markwideresearch.com

Expanding Applications: The exploration of new biological activities and applications in diverse fields like materials science and advanced sensors opens up new markets. markwideresearch.comeurekalert.org

Technological Advancements: Advances in synthetic biology, metabolic engineering, and green chemistry are creating more efficient and sustainable production methods. researchgate.netmarkwideresearch.commdpi.com

Synergistic Formulations: The potential for synergistic effects when combined with other compounds offers opportunities for developing more effective products in various sectors. mdpi.comasianpubs.org

Untapped Potential: Many of the biological activities and mechanisms of this compound and its derivatives remain underexplored, offering a rich area for future scientific investigation.

Methodological Refinements in Mechanistic Studies

Current understanding of this compound's biological activity is largely based on its performance in standardized antioxidant assays, such as DPPH, ABTS, and ORAC. chemicalbook.comchinakxjy.com While these tests are valuable for initial screening, they utilize model radicals and may not fully represent the complex oxidative environment within a biological system. chinakxjy.com A significant future direction is the refinement of methodologies to elucidate more precise mechanisms of action.

Future studies should move beyond these simple chemical assays to more complex, cell-based models. Investigating the effect of this compound on intracellular reactive oxygen species (ROS) levels and its influence on key signaling pathways involved in cellular stress response, such as the NF-κB or Nrf2 pathways, would provide deeper mechanistic insight. Research on related compounds like vanillin has shown that it can modulate the expression of genes related to oxidative damage, stress response, and apoptosis. nih.gov Similar genetic and proteomic analyses for this compound are needed. Furthermore, many vanilloids interact with specific cellular receptors, like the Transient Receptor Potential Vanilloid 1 (TRPV1). nih.govmdpi.com Current research on this compound has focused on general antioxidant effects, but future mechanistic studies should explore potential interactions with TRPV1 and other receptors to determine if its bioactivity is mediated through specific receptor binding, which could open new therapeutic research avenues. researchgate.nettandfonline.com

Scaling Up of Sustainable Synthesis Processes

The translation of this compound from a laboratory chemical to a widely used industrial product hinges on the development of scalable and sustainable synthesis processes. This compound is an ester of vanillic acid, which can be produced from lignin, an abundant and renewable biomass resource. rsc.orgnih.gov This provides an attractive alternative to petrochemical-based manufacturing. rsc.org

Recent research has demonstrated sustainable methods for producing vanillic acid, a key precursor. One such method involves the selective oxidation of vanillyl alcohol using an air-stable iron(II) complex as a catalyst in green reaction media like deep eutectic solvents. rsc.org This process boasts a low E-factor (a measure of waste produced), highlighting its green credentials. rsc.org However, significant challenges remain in scaling up such processes. As seen in the biotechnological production of the related compound vanillin, issues such as the cytotoxicity of intermediates to microbial hosts, low conversion efficiency, and the formation of by-products can limit yield and increase purification costs. mdpi.commdpi.com

Future research must focus on overcoming these bottlenecks. This includes the genetic engineering of robust microbial strains with higher tolerance to vanilloids and enhanced metabolic pathways for converting lignin-derived substrates into vanillic acid. mdpi.com Optimizing bioreactor conditions and developing efficient downstream processing and purification techniques will be crucial for making the production of this compound and its precursors commercially viable and truly sustainable on an industrial scale. mdpi.comfuturemarketinsights.com

Q & A

Q. What are the established synthetic routes for Butyl vanillate, and what methodological considerations are critical for optimizing yield and purity?

this compound is typically synthesized via esterification of vanillic acid with butanol, using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key considerations include:

- Reagent ratios : Molar excess of butanol to drive esterification equilibrium.

- Catalyst selection : Acid catalysts require neutralization post-reaction, while lipases offer greener alternatives but may need longer reaction times.

- Purification : Column chromatography or recrystallization to isolate high-purity product, verified by NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices, and how can potential interference be mitigated?

- GC×GC/TOF-MS : Provides high-resolution separation and identification, especially for volatile derivatives (e.g., silylated compounds) .

- HPLC-UV/DAD : Suitable for non-volatile analysis; use C18 columns with gradient elution (water:acetonitrile + 0.1% formic acid).

- Interference mitigation : Sample pretreatment via solid-phase extraction (SPE) to remove phenolic contaminants. Include internal standards (e.g., deuterated vanillate) for quantification accuracy .

Q. How can researchers differentiate this compound from structurally similar phenolic esters using spectroscopic methods?

- ¹H NMR : Focus on the butyl chain’s methylene/methyl protons (δ 0.9–1.6 ppm) and ester carbonyl (δ ~4.2 ppm for –OCH₂–). Vanillate’s methoxy group (δ ~3.9 ppm) and aromatic protons (δ 6.8–7.2 ppm) further confirm structure.

- FT-IR : Ester C=O stretch (~1720 cm⁻¹) and methoxy C–O (~1250 cm⁻¹) provide diagnostic peaks.

- MS/MS fragmentation : Parent ion [M+H]⁺ at m/z 224.1; characteristic fragments include loss of butanol (Δ m/z 74) and vanillic acid (Δ m/z 152) .

Advanced Research Questions

Q. What molecular mechanisms underlie the O-demethylation of this compound derivatives in microbial systems, and how do these pathways integrate with central metabolic processes?

In Sphingomonas paucimobilis SYK-6, the LigM enzyme catalyzes O-demethylation of vanillate derivatives, transferring the methyl group to tetrahydrofolate (H₄folate) to form 5-methyl-H₄folate and protocatechuate (PCA). This methyl group is critical for methionine biosynthesis, linking lignin degradation to bacterial growth under methionine-limited conditions . Methodological insights:

- Gene knockout studies : Disrupt ligM to confirm PCA accumulation and growth defects.

- Metabolite profiling : Use ¹³C-labeled vanillate to track methyl group incorporation into methionine via LC-MS .

Q. What experimental approaches are recommended for investigating contradictory reports on this compound’s accumulation patterns in different bacterial species?

Contradictions (e.g., Cupriavidus necator accumulating vanillate vs. Sphingomonas degrading it) arise from genomic variability in O-demethylase homologs (e.g., vanA). Strategies include:

- Comparative genomics : Align vanA homologs using BLAST; low sequence homology (<70%) correlates with non-functional O-demethylation .

- Growth assays : Test bacterial growth on vanillate as a sole carbon source; inability to grow indicates metabolic blockage.

- Enzyme activity assays : Measure LigM/VanAB activity in cell-free extracts using HPLC to quantify PCA formation .

Q. How does the stereochemical configuration of this compound influence its biodegradation kinetics, and what methodological frameworks are suitable for studying these structure-activity relationships?

- Chiral chromatography : Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers and assess microbial preference.

- Kinetic modeling : Fit biodegradation data (e.g., via HPLC time-course) to Michaelis-Menten models to determine Kₘ and Vₘₐₓ for each enantiomer.

- Docking simulations : Predict enzyme-substrate binding affinities (e.g., LigM) using AutoDock Vina; correlate with experimental degradation rates .

Methodological Considerations for Data Contradictions

- Meta-analysis : Systematically compare studies for variables like bacterial strain, growth medium, and assay conditions.

- Standardized protocols : Adopt uniform quantification methods (e.g., GC×GC/TOF-MS for metabolite profiling) to reduce inter-study variability .

- Multi-omics integration : Combine transcriptomics (e.g., RNA-seq of ligM operon) with metabolomics to resolve pathway-level discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.